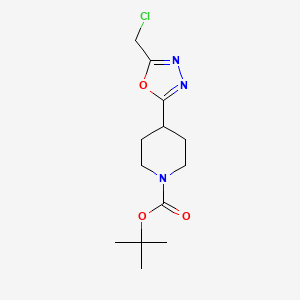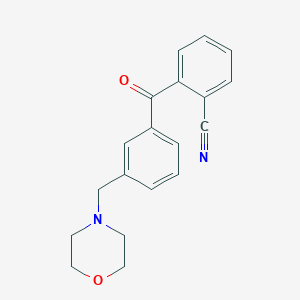
2-Cyano-3'-morpholinomethyl benzophenone
Vue d'ensemble
Description
“2-Cyano-3’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C19H18N2O2 . It is used in various chemical reactions and has been the subject of several research studies .
Molecular Structure Analysis
The molecular structure of “2-Cyano-3’-morpholinomethyl benzophenone” is represented by the linear formula C19H18N2O2 . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyano-3’-morpholinomethyl benzophenone” include a molecular weight of 306.36 . The compound has a density of 1.23g/cm3 and a boiling point of 517.2ºC at 760 mmHg .Applications De Recherche Scientifique
-
Methods of Application or Experimental Procedures : A series of neutral [3 + 2 + 1] coordinated iridium complexes bearing tridentate bis-NHC carbene chelates (2,6-bisimidazolylidene benzene), bidentate chelates (C^N ligands, e.g. derivatives of 2-phenylpridine), and monodentate ions (halides and pseudo-halides, such as Br, I, OCN and CN ions) have been systematically designed and synthesized .
-
Results or Outcomes : Among monodentate ligands that the complexes bear, the group containing the cyanide ligand displays higher emission energy, higher photophysical quantum yields, longer triplet lifetimes and better electrochemical and thermal stabilities than those of cyanate and bromide . Particularly, a blue organic light-emitting diode (OLED) based on dfppy-CN exhibited a maximum external quantum efficiency of 22.94% with CIE coordinates of (0.14, 0.24). Furthermore, a small efficiency roll-off of 5.7% was observed for this device at 1000 cd m −2 .
Propriétés
IUPAC Name |
2-[3-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-17-5-1-2-7-18(17)19(22)16-6-3-4-15(12-16)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSALFVOYDMJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643072 | |
| Record name | 2-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-11-2 | |
| Record name | 2-[3-(4-Morpholinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



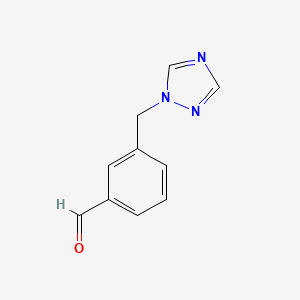
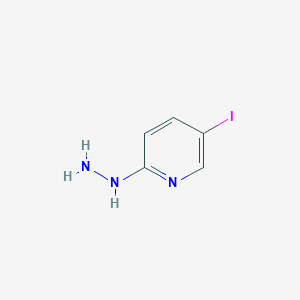
![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)
![5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1613009.png)
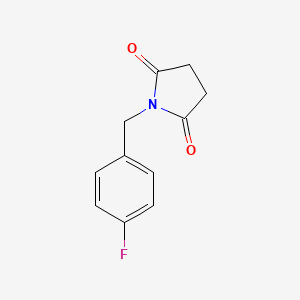
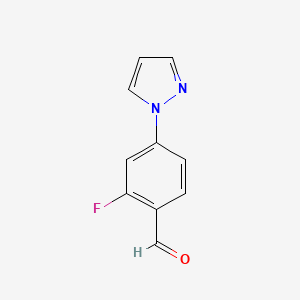
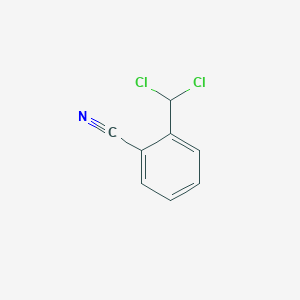
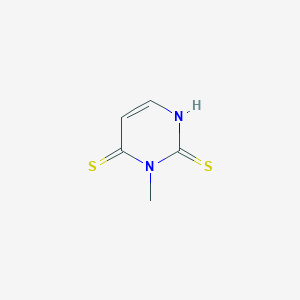
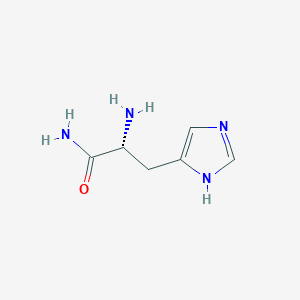
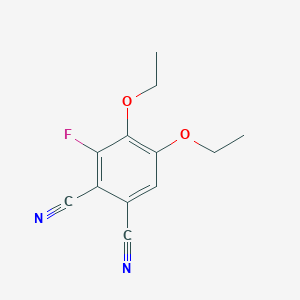
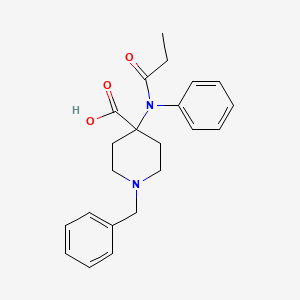
![1-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1613024.png)
![2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B1613026.png)
